4,4'-Thiobisbenzenethiol

Catalog No.
S1525261
CAS No.
19362-77-7
M.F
C12H10S3
M. Wt
250.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiobisbenzenethiol

CAS Number

19362-77-7

Product Name

4,4'-Thiobisbenzenethiol

IUPAC Name

4-(4-sulfanylphenyl)sulfanylbenzenethiol

Molecular Formula

C12H10S3

Molecular Weight

250.4 g/mol

InChI

InChI=1S/C12H10S3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H

InChI Key

JLLMOYPIVVKFHY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)SC2=CC=C(C=C2)S

Synonyms

4,4’-Dimercaptodiphenyl Sulfide; 4,4’-Thiobis(phenylthiol); 4,4’-Thiobisbenzenedithiol; 4,4’-Thiobisbenzenethiol; 4,4’-Thiodibenzenethiol; Bis(4-mercaptophenyl) Sulfide; p,p’-Dimercaptodiphenyl Sulfide;

Canonical SMILES

C1=CC(=CC=C1S)SC2=CC=C(C=C2)S

The exact mass of the compound 4,4'-Thiobisbenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Thiobisbenzenethiol is an aromatic dithiol featuring two benzenethiol units linked by a central thioether bridge. This structure provides two reactive thiol groups for covalent bonding and polymerization, while the thioether linkage imparts a defined, non-linear geometry and greater flexibility compared to directly-linked biphenyl systems. These attributes make it a critical precursor for high-performance poly(thioether imide)s and a strategic choice for forming functional self-assembled monolayers (SAMs) where an accessible terminal thiol group is required for subsequent chemical modification. Its core value lies in applications demanding high thermal stability or precisely engineered surfaces.

Substituting 4,4'-Thiobisbenzenethiol with seemingly similar molecules often leads to critical performance failures. Replacing it with a linear, rigid analog like 4,4'-biphenyldithiol eliminates the thioether bridge's specific C-S-C bond angle (~104°), altering molecular packing in self-assembled monolayers and affecting the processability and final properties of polymers. The use of common aliphatic dithiols, such as 1,6-hexanedithiol, results in a drastic reduction in thermal stability, rendering them unsuitable for high-temperature polymer applications where aromatic backbones are essential for performance. The unique combination of aromaticity, dual-thiol functionality, and thioether flexibility makes this compound the correct choice for specific, demanding applications.

Precursor for Polymers with Exceptional Thermal Stability

As a monomer, 4,4'-Thiobisbenzenethiol (TBBT) produces poly(thioether ether imide)s with outstanding thermal stability, critical for engineering plastics. The 5% weight loss temperature (Td5%) of TBBT-based polyimides reaches 509–529°C in a nitrogen atmosphere. In contrast, high-performance poly(thioether sulfone)s synthesized with alicyclic dithiols exhibit a significantly lower Td5% of 278°C. This demonstrates the procurement advantage of TBBT's aromatic structure for applications requiring resilience at extreme temperatures.

Evidence DimensionThermal Decomposition Temperature (Td5% in N2)
Target Compound Data509–529 °C (for TBBT-based polyimide)
Comparator Or BaselineAlicyclic Dithiol-based Poly(thioether sulfone): 278 °C
Quantified Difference>230 °C higher decomposition temperature
ConditionsThermogravimetric Analysis (TGA) in a nitrogen atmosphere.

For buyers developing materials for aerospace, automotive, or electronics, this quantifiable thermal stability advantage justifies the selection of TBBT over aliphatic alternatives.

Superior Processability for Low-Defect, Functionalizable Monolayers

4,4'-Thiobisbenzenethiol (TBBT) reliably forms high-quality self-assembled monolayers (SAMs) with one thiol bound to a gold substrate and the other available for further functionalization. Electrochemical studies demonstrate that TBBT monolayers effectively passivate the surface, achieving a surface coverage (θ) of 99.6% with a low ratio of pinhole defects. In contrast, the structurally analogous but rigid comparator, 4,4'-biphenyldithiol (BPDT), has a documented tendency to form undesirable, disordered multilayers through oxidative coupling, which complicates the creation of a uniform, functional surface. The inherent flexibility of TBBT's thioether bridge facilitates the formation of a well-defined monolayer, representing a significant processability and reproducibility advantage.

Evidence DimensionMonolayer Quality and Formation Behavior
Target Compound DataForms a well-defined monolayer with 99.6% surface coverage and low pinhole defects.
Comparator Or Baseline4,4'-Biphenyldithiol: Prone to forming disordered multilayers due to oxidative coupling.
Quantified DifferenceReliable formation of high-coverage (99.6%) monolayer vs. problematic multilayer formation.
ConditionsSelf-assembly from solution onto gold or silver substrates.

This makes TBBT a more reliable procurement choice for reproducible manufacturing of sensors, bio-interfaces, and platforms for nanoparticle assembly.

Structurally Optimized for High-Efficiency Corrosion Inhibition

The molecular structure of 4,4'-Thiobisbenzenethiol, with three sulfur heteroatoms and two aromatic rings, is optimized for strong adsorption onto metal surfaces, a key mechanism for corrosion inhibition. While direct quantitative data for this specific compound is pending, complex organic inhibitors containing multiple thiol and aromatic functionalities routinely achieve high performance. For example, thiosemicarbazide derivatives have demonstrated inhibition efficiencies of up to 95% on mild steel in 1 M HCl. The multiple sulfur atoms in 4,4'-Thiobisbenzenethiol allow for multidentate, chelation-like coordination to the metal surface, forming a more stable and robust protective layer than monofunctional inhibitors like thiophenol.

Evidence DimensionInhibition Efficiency (IE%) Potential
Target Compound DataStructurally optimized for high efficiency via multidentate sulfur coordination.
Comparator Or BaselineSimilar complex thiosemicarbazide inhibitor: up to 95% IE. Monofunctional aromatic thiols: Generally lower efficiency.
Quantified DifferenceExpected to achieve >90% inhibition efficiency based on structural analogy to top-performing inhibitors.
ConditionsAqueous acidic environments (e.g., 1 M HCl) on mild steel.

For buyers formulating advanced anti-corrosion coatings or fluids, this compound's structure provides a strong rationale for its selection as a high-potential, persistent inhibitor.

Monomer for High-Temperature and High-Performance Polyimides

This compound is the specified precursor for synthesizing poly(thioether ether imide)s and related polymers intended for service in demanding thermal environments. Its aromatic backbone is essential for achieving decomposition temperatures above 500°C, making it suitable for components in the aerospace, defense, and electronics manufacturing sectors.

Reliable Formation of Functionalizable Surfaces for Advanced Sensors

Due to its demonstrated ability to form high-quality, low-defect monolayers with an exposed thiol group, this compound is the material of choice for creating reproducible sensor surfaces. It provides a reliable anchor point for covalently attaching nanoparticles, enzymes, or antibodies, overcoming the processability issues associated with rigid dithiol alternatives.

High-Performance Additive in Specialty Anti-Corrosion Formulations

The presence of three sulfur atoms enables strong, multidentate adsorption onto metal surfaces. This makes it a prime candidate for inclusion as a high-efficiency inhibitor in protective coatings, lubricants, and treatment fluids designed to protect steel and other metals in aggressive acidic or industrial environments.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4'-Thiodibenzenethiol

Dates

Last modified: 08-15-2023

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